2-(3,5-Dimethylthiophen-2-yl)acetic acid

Description

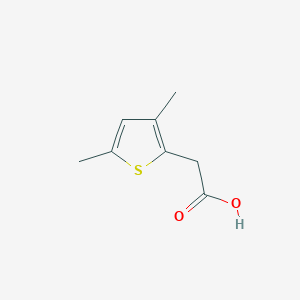

2-(3,5-Dimethylthiophen-2-yl)acetic acid (IUPAC name: this compound) is a thiophene-derived carboxylic acid with a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol . The compound features a thiophene ring substituted with methyl groups at the 3- and 5-positions, linked to an acetic acid moiety at the 2-position. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity compared to unsubstituted thiophene analogs, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-(3,5-dimethylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5-3-6(2)11-7(5)4-8(9)10/h3H,4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWOGQXJVAHIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylthiophen-2-yl)acetic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Methylation: The thiophene ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; conducted in anhydrous ether under inert atmosphere.

Substitution: Electrophiles such as halogens or nitro groups; reactions often require a catalyst and are performed under controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2-(3,5-Dimethylthiophen-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.

Oxidative Stress: Affecting the balance of reactive oxygen species and antioxidant defenses.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3,5-dimethyl substitution on the thiophene ring increases hydrophobicity compared to unsubstituted thiophene-2-acetic acid (logP ~1.5 vs. ~1.2), enhancing membrane permeability in drug candidates .

- Acidity : The electron-donating methyl groups slightly reduce the acidity (pKa ~3.5–4.0) compared to electron-withdrawing substituents like chlorine in 2-(3,5-dichlorophenyl)acetic acid (pKa ~2.8) .

- Solubility : Dimethylthiophene derivatives exhibit lower aqueous solubility than polar analogs like 2-[5-(dimethylsulfamoyl)thiophen-2-yl]acetic acid, where the sulfamoyl group improves solubility in polar solvents .

Biological Activity

2-(3,5-Dimethylthiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including specific mechanisms, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two methyl groups at positions 3 and 5, linked to an acetic acid moiety. This unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

Research indicates that this compound exhibits several mechanisms of action:

- Anti-inflammatory Activity : It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Inhibitory concentrations (IC50) for related thiophene derivatives have been reported as low as 29.2 µM for 5-LOX inhibition .

- Gene Expression Modulation : The compound can negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in THP-1 monocytes exposed to lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases .

- Apoptosis Induction : In cellular studies, certain derivatives of thiophene-based compounds have shown the ability to induce cell cycle arrest and promote apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Antioxidant Properties

The compound has demonstrated antioxidant activity , which is essential for mitigating oxidative stress-related damage in cells. This property is crucial for its potential therapeutic applications in neurodegenerative diseases.

Antibacterial Effects

Preliminary studies indicate that thiophene derivatives possess antibacterial properties against various pathogens. This is particularly relevant for developing new antibiotics amid rising resistance rates.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory, Antioxidant |

| Compound A (related thiophene) | 29.2 | COX Inhibitor |

| Compound B (related thiophene) | 6.0 | Cytokine Modulator |

Case Studies

- Inflammation Model : In a study involving carrageenan-induced paw edema in rodents, related thiophene compounds exhibited significant anti-inflammatory effects, surpassing traditional treatments like indomethacin .

- Cancer Cell Lines : A derivative of the compound was tested on A549 lung cancer cells, showing selective inhibitory activity against mPGES-1 with promising IC50 values. The induced apoptosis was characterized by an increase in subG0/G1 fractions over time .

Q & A

Basic: What are the standard synthetic routes for 2-(3,5-Dimethylthiophen-2-yl)acetic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting with functionalization of the thiophene ring. A common approach includes:

Friedel-Crafts alkylation of 3,5-dimethylthiophene with chloroacetic acid derivatives under acidic conditions.

Coupling reactions using catalysts like Pd or Cu to introduce the acetic acid moiety.

Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) to yield the final carboxylic acid.

Key parameters include temperature control (60–80°C for coupling steps) and inert atmospheres to prevent oxidation .

Advanced: How can coupling efficiency be optimized during synthesis?

Methodological Answer:

Optimization requires systematic screening of:

- Catalyst systems : Pd(PPh₃)₄ or CuI with ligands like 1,10-phenanthroline improves cross-coupling yields.

- Solvent polarity : DMF or THF enhances reaction homogeneity.

- Stoichiometry : A 1.2:1 molar ratio of thiophene derivative to acetic acid precursor minimizes side reactions.

Monitor progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) and characterize intermediates by FT-IR (C=O stretch at ~1700 cm⁻¹) .

Basic: What spectroscopic methods validate the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiophene protons appear as doublets at δ 6.8–7.2 ppm.

- Acetic acid protons (CH₂) resonate at δ 3.6–3.8 ppm.

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and thiophene ring (C-S stretch ~690 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 184.03 (calculated using PubChem data for analogous thiophenes) .

Advanced: How to resolve discrepancies in NMR data?

Methodological Answer:

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield protons due to hydrogen bonding.

Dynamic processes : Variable-temperature NMR (25–80°C) identifies rotational barriers in the acetic acid sidechain.

2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., methyl groups at δ 2.2–2.5 ppm) and confirm connectivity .

Basic: What safety protocols apply during handling?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- First aid : For skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic residues .

Advanced: How to minimize by-products during synthesis?

Methodological Answer:

- By-product analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., dimerized thiophenes).

- Quenching protocols : Add ice-cold water to terminate reactions and precipitate pure product.

- Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals (>95% by GC) .

Basic: Which solvents are optimal for purification?

Methodological Answer:

- Recrystallization : Ethanol (due to moderate polarity) or ethyl acetate/hexane mixtures.

- Column chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) for polar impurities.

Monitor purity via melting point (mp ~145–148°C, consistent with analogous acids) .

Advanced: How to assess reactivity under novel conditions?

Methodological Answer:

- Photochemical studies : Expose to UV light (254 nm) to probe ring-opening or dimerization.

- Electrochemical analysis : Cyclic voltammetry (Pt electrode, 0.1 M TBAP in DMF) identifies redox-active sites on the thiophene ring.

- Surface adsorption : Use AFM or microspectroscopy to study interactions with metal oxides (e.g., TiO₂) .

Basic: Recommended storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Desiccant : Include silica gel packs to avoid hygroscopic absorption.

- Stability : Monitor via periodic FT-IR to detect esterification or oxidation over time .

Advanced: Computational approaches for interaction prediction?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies (e.g., HOMO localized on thiophene ring).

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina; validate with experimental IC₅₀ data.

- MD simulations : Analyze solvation dynamics in water/DMSO mixtures to guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.